DIMETHYL 5-{[2-(BENZYLSULFONYL)ACETYL]AMINO}ISOPHTHALATE
Overview
Description
Dimethyl 5-{[2-(benzylsulfonyl)acetyl]amino}isophthalate: is a complex organic compound with the molecular formula C19H19NO7S . It is known for its unique structural features, which include a benzylsulfonyl group and an isophthalate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-{[2-(benzylsulfonyl)acetyl]amino}isophthalate typically involves multiple steps, starting with the preparation of the isophthalate core. The benzylsulfonyl group is introduced through a sulfonylation reaction, followed by acetylation to attach the acetyl group. The final step involves the formation of the amide bond, linking the benzylsulfonylacetyl moiety to the isophthalate core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[2-(benzylsulfonyl)acetyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group yields sulfone derivatives, while reduction of the carbonyl groups produces alcohols .
Scientific Research Applications
Dimethyl 5-{[2-(benzylsulfonyl)acetyl]amino}isophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which dimethyl 5-{[2-(benzylsulfonyl)acetyl]amino}isophthalate exerts its effects involves interactions with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins and enzymes, influencing their activity. The isophthalate moiety may also play a role in binding to biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-{[2-(methylsulfonyl)acetyl]amino}isophthalate
- Dimethyl 5-{[2-(ethylsulfonyl)acetyl]amino}isophthalate
- Dimethyl 5-{[2-(propylsulfonyl)acetyl]amino}isophthalate
Uniqueness
Dimethyl 5-{[2-(benzylsulfonyl)acetyl]amino}isophthalate stands out due to the presence of the benzylsulfonyl group, which imparts unique chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
dimethyl 5-[(2-benzylsulfonylacetyl)amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S/c1-26-18(22)14-8-15(19(23)27-2)10-16(9-14)20-17(21)12-28(24,25)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINOBFCJIYDCNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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